An In-depth Technical Guide to (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol
An In-depth Technical Guide to (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chiral alcohol (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol, detailing its chemical identity, structure, and significance within the broader context of medicinal chemistry and organic synthesis.
Introduction: The Significance of Chiral Alcohols and the Benzodioxole Moiety
In the landscape of modern drug discovery and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral alcohols, such as (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol, are critical building blocks in this endeavor.[1][2] Their importance stems from their ability to serve as starting materials or key intermediates in the synthesis of complex, single-stereoisomer pharmaceutical agents. The stereochemistry of these alcohols can profoundly influence the biological activity and safety profile of the final drug product.
The subject of this guide incorporates the 1,3-benzodioxole functional group, a structural motif found in numerous bioactive compounds.[3] This moiety, also known as the methylenedioxyphenyl group, is recognized for its utility as a versatile intermediate in the synthesis of molecules with potential therapeutic applications, including anti-inflammatory, neuroprotective, and antidiabetic properties.[3][4][5] The fusion of a benzene ring with a dioxole ring creates a unique electronic and steric environment, making it a valuable component in the design of novel drug candidates.[3][4]
IUPAC Nomenclature and Chemical Identity
The formal and systematic name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol .[6] Let's dissect this name to understand the molecule's structure:
-
Propan-2-ol : This is the parent structure, indicating a three-carbon chain (propane) with a hydroxyl (-OH) group located on the second carbon atom.[7]
-
1-(1,3-benzodioxol-5-yl) : This specifies a substituent attached to the first carbon of the propan-2-ol chain. The substituent is a 1,3-benzodioxole ring, and it is connected via its fifth carbon atom.
-
(2R)- : This is the stereochemical descriptor, which defines the absolute configuration at the chiral center. The chiral center is the second carbon of the propane chain, the one bearing the hydroxyl group. The "(R)" designation, from the Latin rectus (right), is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
Key Identifiers:
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol [6] |
| CAS Number | 521097-97-2[6] |
| PubChem CID | 55264785[6] |
Chemical Structure and Stereochemistry
The structure of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol is characterized by a secondary alcohol with a specific spatial arrangement of its substituents.
2D Representation and Key Features
The molecule consists of a 1,3-benzodioxole ring system linked by a methylene bridge (-CH₂-) to a propan-2-ol backbone. The chiral center at C2 is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a 1-(1,3-benzodioxol-5-yl)methyl group.
Caption: 2D structure of (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol.
Stereochemistry: The (R)-Configuration
The "(R)" configuration at the C2 chiral center is crucial for the molecule's identity and its potential interactions in a chiral environment, such as with biological receptors or enzymes. The assignment of (R) or (S) is based on the Cahn-Ingold-Prelog (CIP) priority rules:
-
Assign Priorities: The four groups attached to the chiral center (C2) are ranked by atomic number.
-
-OH (Oxygen, Z=8) -> Priority 1
-
-CH₂(1,3-benzodioxol-5-yl) (Carbon attached to another carbon) -> Priority 2
-
-CH₃ (Carbon attached to hydrogens) -> Priority 3
-
-H (Hydrogen, Z=1) -> Priority 4
-
-
Orient the Molecule: The molecule is viewed with the lowest priority group (-H) pointing away from the observer.
-
Trace the Path: A path is traced from priority 1 to 2 to 3. For this molecule, this path proceeds in a clockwise direction, hence the designation "(R)".
The ability to synthesize enantiomerically pure compounds like this is a cornerstone of asymmetric synthesis.[1][8]
Synthesis and Experimental Considerations
While specific, detailed synthesis protocols for (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol are proprietary or found within patent literature, general methodologies for creating chiral secondary alcohols from prochiral ketones are well-established.
General Asymmetric Synthesis Workflow
The synthesis of a chiral alcohol typically involves the asymmetric reduction of a corresponding prochiral ketone. In this case, the precursor would be 1-(1,3-benzodioxol-5-yl)propan-2-one.
Caption: General workflow for asymmetric synthesis of a chiral alcohol.
Causality in Experimental Choices:
-
Choice of Catalyst: The selection of the chiral catalyst or reducing agent is the most critical step. This choice dictates the enantioselectivity of the reaction (the preference for forming one enantiomer over the other).
-
Chemical Catalysts: Metal hydrides combined with chiral ligands (e.g., derivatives of amino alcohols) can form a chiral complex that sterically directs the hydride delivery to one face of the ketone.[8]
-
Biocatalysis: Enzymes, such as ketoreductases, within whole-cell systems offer a sustainable and highly selective alternative.[2] They operate under mild conditions and can provide very high enantiomeric excess (ee%).[2]
-
-
Reaction Conditions: Temperature, solvent, and pressure must be carefully controlled. Lower temperatures often enhance enantioselectivity by reducing the kinetic energy of the system, which magnifies the energetic difference between the two diastereomeric transition states.
-
Purification: Even with highly selective reactions, achieving >99% ee often requires a final purification step. Chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase) is the standard method for separating enantiomers and verifying the optical purity of the final product.
Potential Applications in Research and Development
Derivatives of 1,3-benzodioxole are actively investigated in medicinal chemistry.[9][10] The specific compound, (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol, serves as a valuable chiral building block. Its structural motifs—the chiral secondary alcohol and the benzodioxole ring—are present in various classes of biologically active molecules.
-
Precursor for Pharmaceutical Agents: The hydroxyl group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular frameworks.[11]
-
Chiral Auxiliary/Ligand: Chiral alcohols themselves can be used to induce chirality in other reactions, acting as chiral auxiliaries or ligands for metal catalysts.[11]
-
Fragment-Based Drug Design: As a well-defined molecular fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD) to identify initial hits that bind to biological targets.
Conclusion
(2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol is a molecule of significant interest to the scientific community, particularly those involved in asymmetric synthesis and drug development. Its well-defined structure, confirmed IUPAC name, and inherent chirality make it a valuable tool. Understanding its nomenclature, stereochemistry, and the principles behind its synthesis is essential for researchers aiming to leverage its unique properties in the creation of novel and effective chemical entities. The convergence of the versatile 1,3-benzodioxole core with a stereochemically pure alcohol functional group ensures its continued relevance in the pursuit of advanced therapeutic agents.
References
-
PubChem. (2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol. National Center for Biotechnology Information. [Link]
-
Dacheng Chemicals. (2023). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. [Link]
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
Fiveable. Chiral Alcohols Definition. [Link]
-
National Center for Biotechnology Information. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]
-
PubMed Central. (2024). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]
-
ReAgent. (2018). What Is The Difference Between Propan-1-ol and Propan-2-ol?. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol | C10H12O3 | CID 55264785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
